5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves a tandem Knoevenagel-cyclocondensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . This approach is efficient and environmentally friendly, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and cyano groups.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-AMINO-3-[(1Z)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE include other pyrazole derivatives such as:
3(5)-Aminopyrazoles: These compounds are used as starting materials for the synthesis of condensed heterocycles.
Pyrazolo[3,4-b]pyridines: These are synthesized from 5-amino-pyrazoles and have applications in medicinal chemistry.
The uniqueness of 5-AMINO-3-[(1Z)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16BrN5O2 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H16BrN5O2/c1-28-18-10-13(9-17(22)20(18)29-2)8-14(11-23)19-16(12-24)21(25)27(26-19)15-6-4-3-5-7-15/h3-10H,25H2,1-2H3/b14-8+ |
InChI Key |
WCRURFAJRXGFJN-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
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